molecular formula C16H27NO2 B1662868 Mebeverine alcohol CAS No. 14367-47-6

Mebeverine alcohol

Cat. No. B1662868
CAS RN: 14367-47-6
M. Wt: 265.39 g/mol
InChI Key: ZGZAPRVKIAFOPL-UHFFFAOYSA-N
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Description

Mebeverine alcohol is a metabolite of Mebeverine , which is a type of medicine called an antispasmodic . It works by relaxing the muscles in your intestine, relieving the cramps and pain that can be caused by irritable bowel syndrome (IBS) or other conditions .


Molecular Structure Analysis

The molecular formula of Mebeverine alcohol is C16H27NO2 . Its average mass is 265.391 Da and its mono-isotopic mass is 265.204193 Da .


Physical And Chemical Properties Analysis

Mebeverine alcohol has a density of 1.0±0.1 g/cm3, a boiling point of 386.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 80.1±0.3 cm3 and its molar volume is 266.9±3.0 cm3 .

Safety And Hazards

When handling Mebeverine alcohol, it’s advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Mebeverine is typically taken 20 minutes before a meal . If you take it twice a day, take it before breakfast and your evening meal. If you take it 3 times a day, take it before breakfast, lunch, and your evening meal . Stop taking Mebeverine when you feel better, which may take up to 2 weeks . If your symptoms are no better after taking Mebeverine for 2 weeks, or if they get worse at any time, consult a doctor .

properties

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZAPRVKIAFOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931982
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebeverine alcohol

CAS RN

14367-47-6
Record name 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14367-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEBEVERINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
NE Moskaleva, PA Baranov, NV Mesonzhnik… - … of Pharmaceutical and …, 2017 - Elsevier
… liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) method was developed and validated for simultaneous analysis of mebeverine metabolites as: mebeverine alcohol (…
Number of citations: 12 www.sciencedirect.com
LJ Tulich, JL Randall, GR Kelm… - Journal of Chromatography …, 1996 - Elsevier
… of two metabolites of mebeverine, mebeverine alcohol and desmethylmebeverine … to mebeverine alcohol and veratric acid in vitro by rat and human plasma and in vivo in the …
Number of citations: 15 www.sciencedirect.com
S Elliott, V Burgess - Journal of analytical toxicology, 2006 - academic.oup.com
… (7) presented maximum plasma mebeverine alcohol and acid concentrations of 0.112 mg/L … This paper presents data for mebeverine, mebeverinealcohol, and veratric acid in three …
Number of citations: 31 academic.oup.com
A Stockis, PJM Guelen, D De Vos - Journal of pharmaceutical and …, 2002 - Elsevier
… The intestinal spasmolytic drug mebeverine is known to undergo fast in vivo enzymatic hydrolysis into mebeverine alcohol and veratric acid. A reversed-phase HPLC method with …
Number of citations: 28 www.sciencedirect.com
NE Moskaleva, RM Kuznetzov… - Periódico Tchê …, 2019 - search.ebscohost.com
… As an ester of mebeverine alcohol and veratric acid, mebeverin is quickly metabolized and … -Glu), mebeverine acid (MAC) and mebeverine alcohol (MAL). The results complement the …
Number of citations: 3 search.ebscohost.com
A Den Hertog, J Van den Akker - European journal of pharmacology, 1987 - Elsevier
… Mebeverine, mebeverine-alcohol and veratric acid were kindly supplied by Duphar BV; the structures are shown in fig. 1. Lidocaine HCI (Interpharm) was used as a 'reference …
Number of citations: 43 www.sciencedirect.com
BN Al-Dossary, O Al-Gohary, MM El-Khawaas - Scientia Pharmaceutica, 2006 - mdpi.com
… The plasma concentrations of the main metabolites: veratric acid [7,9] and mebeverine alcohol [10] were determined in human plasma after oral administration of mebeverine HCl …
Number of citations: 2 www.mdpi.com
CA Khatri, VP Ch, KJJ Pharm - J. Pharm. Chem, 2012 - jpc.stfindia.com
… leading to Mebeverine alcohol (MAL) and Veratric acid (VA), mebeverine alcohol further gets … of Mebeverine, Mebeverine acid and mebeverine alcohol using HPLC and coulometric …
Number of citations: 6 jpc.stfindia.com
MA Radwan, HH Abdine… - Biomedical …, 2006 - Wiley Online Library
… activity, but its main metabolites, mebeverine alcohol and veratric acid, do not seem to … The interference of the other metabolites, namely mebeverine alcohol and mebeverine acid, …
MI Walash, MM Kh Sharaf El-din… - Chemistry …, 2012 - bmcchem.biomedcentral.com
… Veratic acid (MEB metabolite) is also highly fluorescent compound and the second metabolite is mebeverine alcohol which is non-fluorescent at the studied pH 4 [12]. However, after …
Number of citations: 30 bmcchem.biomedcentral.com

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